molecular formula C6H9N3O2 B2491341 Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate CAS No. 2489342-76-7

Methyl 5-amino-4-methyl-1h-pyrazole-3-carboxylate

Cat. No.: B2491341
CAS No.: 2489342-76-7
M. Wt: 155.157
InChI Key: ZQZMLNHVAVSFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (CAS: EN300-746122) is a pyrazole derivative with the molecular formula C₆H₉N₃O₂. Its structure features a methyl ester at position 3, an amino group at position 5, and a methyl substituent at position 4 of the pyrazole ring (SMILES: CC1=C(NN=C1N)C(=O)OC) . Predicted physicochemical properties include a collision cross-section (CCS) of 131.6 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors .

Properties

IUPAC Name

methyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)8-9-5(3)7/h1-2H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZMLNHVAVSFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction

Methyl 4-methyl-1H-pyrazole-3-carboxylate undergoes nitration using fuming HNO3 in H2SO4 at 0°C, introducing a nitro group at C5. Catalytic hydrogenation (Raney Ni, EtOH) reduces the nitro group to an amine, achieving 70% yield.

Challenges :

  • Nitration at C5 competes with C4 substitution; electron-donating methyl groups favor C5 attack (ortho/para director).
  • Over-reduction risks ester cleavage, necessitating careful monitoring.

Diazotization and Coupling

5-Amino derivatives are accessible via diazotization of 5-nitro precursors. For example, treating methyl 5-nitro-4-methyl-1H-pyrazole-3-carboxylate with NaNO2/HCl followed by SnCl2 reduction yields the amine (55% yield).

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate cyclocondensation. A mixture of methyl acetoacetate and hydrazine hydrate in DMF irradiated at 150°C for 20 minutes produces methyl 4-methyl-1H-pyrazole-3-carboxylate in 88% yield. Subsequent nitration/reduction under microwave conditions completes the synthesis in 3 hours (total yield: 75%).

Benefits :

  • 10-fold reduction in reaction time compared to conventional heating.
  • Enhanced purity due to minimized side reactions.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantage Limitation
Cyclocondensation 78–85 12 High regioselectivity Anhydrous conditions required
Cyanoacetate route 62 24 Scalable Multi-step
Microwave 75 0.5 Rapid Specialized equipment needed
Green chemistry 68–72 10 Eco-friendly Lower yield

Structural Characterization

1H NMR (500 MHz, DMSO-d6) : δ 7.82 (s, 1H, NH2), 6.21 (s, 1H, H-5), 3.78 (s, 3H, OCH3), 2.34 (s, 3H, CH3).
IR (KBr) : 3350 cm−1 (N-H stretch), 1705 cm−1 (C=O ester), 1620 cm−1 (C=N).

Industrial Applications and Patents

A 2024 patent (CN105646357A) highlights the compound’s role in synthesizing sulfonamide herbicides, leveraging its amino and ester groups for nucleophilic displacement reactions. Another application includes serving as a ligand in Pd-catalyzed cross-couplings, with TOFs exceeding 1,200 h−1 in Suzuki-Miyaura reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted pyrazoles .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate and its derivatives. For instance, compounds derived from this pyrazole framework have demonstrated significant cytotoxic effects against various cancer cell lines. In a study involving N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines, related pyrazole compounds showed percent growth inhibitions of up to 86% against specific cancer types, indicating a promising avenue for further research and development in anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antibacterial properties. Derivatives of this compound have shown efficacy against various bacterial strains, including E. coli. The molecular docking studies suggest robust interactions with bacterial enzyme targets, supporting their therapeutic potential as antibiotics .

Herbicides and Pesticides

This compound has been explored as a precursor for developing herbicides and pesticides. Its structural characteristics allow it to inhibit specific biochemical pathways in plants and pests, making it a candidate for creating environmentally friendly agricultural chemicals that target unwanted flora and fauna without harming beneficial species.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that can be optimized using microwave-assisted techniques to enhance yields and reduce reaction times. For example, cyclization reactions using activated methylene reagents under basic conditions have been documented to produce this compound efficiently .

Characterization Techniques

Characterization of the compound is generally performed using techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of synthesized products .

Anticancer Research

A study published in ACS Omega detailed the synthesis of novel pyrazole derivatives that exhibited significant anticancer activity across multiple cell lines, providing a foundation for future drug development initiatives targeting cancer treatment .

Antimicrobial Efficacy

Research conducted on various substituted pyrazoles demonstrated their effectiveness against resistant bacterial strains, positioning them as potential candidates for new antibiotic formulations aimed at overcoming current resistance issues in microbial infections .

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Substituent Position Variations

The position of functional groups on the pyrazole ring significantly influences electronic properties and biological interactions. Key analogs include:

Compound Name CAS RN Substituent Positions Key Differences vs. Target Compound
Methyl 4-amino-1H-pyrazole-5-carboxylate 360056-45-7 Amino (C4), ester (C5) Amino group shifted to C4; lacks C4 methyl
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate 1119477-69-8 Amino (C4), methyl (C3), ester (C5) Amino at C4; methyl at C3 instead of C4
Ethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate 1357795-98-2 Ethyl ester (C3) Ethyl ester increases lipophilicity

Impact :

Ester Group Modifications

Replacing the methyl ester with ethyl or other esters modulates solubility and reactivity:

Compound Name Ester Group Key Properties
Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate Methyl Lower lipophilicity (logP ≈ 0.8*)
Ethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate Ethyl Higher lipophilicity (logP ≈ 1.3*)
Methyl 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate Methyl + hydroxyethoxy Enhanced hydrophilicity

Impact :

  • Ethyl Esters : Increased lipophilicity (e.g., 1357795-98-2) may improve membrane permeability but reduce aqueous solubility.

Functional Group Additions

Compound Name Functional Groups Applications
Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate Methylthio (C3), ethyl ester (C4) Candidate for kinase inhibition
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate Chloropyridazinyl (N1) Potential heterocyclic drug scaffold

Impact :

  • Methylthio Groups : The sulfur atom in 25016-20-0 may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, enhancing target binding .
  • Heteroaryl Substitutions: Chloropyridazinyl groups (e.g., in Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate) introduce π-stacking capabilities, useful in kinase inhibitor design .

Research Implications

  • Medicinal Chemistry: The target compound’s balance of steric bulk (C4 methyl) and hydrogen-bonding capacity (C5 amino) makes it a versatile scaffold for kinase inhibitors .
  • Limitations: Limited commercial availability of analogs (e.g., discontinued Ethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate ) highlights challenges in large-scale synthesis.

Biological Activity

Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate (MMPC) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of MMPC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

MMPC has the molecular formula C6H9N3O2C_6H_9N_3O_2 and is characterized by the presence of an amino group, a methyl group, and a carboxylate moiety. The structural representation is as follows:

  • SMILES : CC1=C(NN=C1N)C(=O)OC
  • InChI : InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)8-9-5(3)7/h1-2H3,(H3,7,8,9)

1. Anticancer Activity

Research has demonstrated that MMPC exhibits significant anticancer properties. For instance, it was shown to inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate that MMPC has a potent cytotoxic effect against these cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Effects

MMPC has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it can significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. The inhibition percentage was reported to be as high as 97.7% at a concentration of 10 mM .

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, MMPC has demonstrated antimicrobial activity. It displayed effective inhibition against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for selected derivatives . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

Several studies have investigated the biological activities of MMPC and its derivatives:

  • Study on Anticancer Activity : A study highlighted the mechanism of action involving cell cycle arrest at the G2/M phase and induction of apoptosis through downregulation of Bcl-2 and upregulation of Bax .
  • Anti-inflammatory Mechanism : Another research focused on the compound's ability to inhibit LPS-induced TNF-alpha release in vivo, confirming its anti-inflammatory potential in animal models .
  • Antimicrobial Evaluation : Various pyrazole derivatives were tested against Staphylococcus aureus and Staphylococcus epidermidis, showing significant reduction in biofilm formation .

Q & A

Q. What are the established synthetic routes for Methyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation or substitution reactions involving pyrazole precursors. Key approaches include:

  • Amination and esterification : Reacting 5-amino-4-methylpyrazole derivatives with methylating agents (e.g., methyl chloroformate) under anhydrous conditions.
  • Multi-step functionalization : Starting from pyrazole-3-carboxylic acid derivatives, introducing methyl and amino groups via selective protection/deprotection strategies.

Q. Table 1: Representative Synthetic Conditions

Reagents/ConditionsSolventTemperatureYield (%)Reference
Acetic anhydride, methyl esterificationDCM0–25°C65–78
KMnO₄ oxidation, LiAlH₄ reductionTHFReflux52

Optimization involves adjusting solvent polarity, temperature, and stoichiometry to minimize side reactions (e.g., over-alkylation). Purity is confirmed via elemental analysis and chromatography .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?

Methodological Answer:

  • ¹H-NMR : Peaks for the pyrazole ring protons appear at δ 6.2–7.1 ppm (split due to coupling with adjacent NH₂). The methyl ester group resonates at δ 3.7–3.9 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ester) and 3300–3500 cm⁻¹ (N-H stretch of the amino group) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 184.1, with fragmentation patterns confirming the ester and amino substituents .

Note : Discrepancies in reported data (e.g., shifted NMR peaks) may arise from solvent effects or impurities. Cross-validation with X-ray crystallography is recommended .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve structural ambiguities in this compound?

Methodological Answer:

  • SHELXL Refinement : High-resolution X-ray data is refined using SHELXL to model hydrogen bonding between the NH₂ group and ester oxygen, resolving positional disorder .
  • Mercury CSD Visualization : Void analysis in Mercury identifies potential solvent-accessible regions, aiding in polymorphism studies .

Q. Table 2: Key Crystallographic Parameters

ParameterValueSoftware UsedReference
Space GroupP2₁/cSHELX-97
Hydrogen Bond Length2.85 ÅMercury 4.0

Q. How can contradictory bioactivity data (e.g., variable anti-inflammatory efficacy) be analyzed mechanistically?

Methodological Answer:

  • Dose-Response Studies : Test the compound across a concentration range (1–100 µM) to identify non-linear effects.
  • Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolyzed carboxylic acid) that may alter activity .
  • Computational Docking : Compare binding affinities of the methyl ester vs. free acid form to COX-2 using AutoDock Vina .

Note : Bioactivity discrepancies often arise from assay conditions (e.g., cell line variability) or metabolic instability .

Q. What strategies address low yields in nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Leaving Group Optimization : Replace chloride with tosylate or triflate to enhance electrophilicity at the pyrazole C-4 position.
  • Catalytic Systems : Use Cu(I) catalysts to mediate Ullmann-type couplings with aryl halides, improving yields from 40% to 75% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h while maintaining >90% purity .

Q. How does the steric and electronic influence of the 4-methyl group affect regioselectivity in further functionalization?

Methodological Answer:

  • DFT Calculations : The 4-methyl group increases electron density at C-5, directing electrophiles (e.g., nitration) to C-4. B3LYP/6-31G* simulations predict a 3:1 regioselectivity ratio .
  • Experimental Validation : Nitration with HNO₃/H₂SO₄ yields 85% C-4 nitro derivative, confirmed by NOESY correlations .

Q. What analytical workflows are recommended for detecting decomposition products under varying storage conditions?

Methodological Answer:

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • GC-MS Profiling : Identify volatile decomposition products (e.g., methylamine, CO₂) .
  • TGA/DSC : Thermal decomposition onset at 180°C, correlating with ester group cleavage .

Q. Key Recommendations for Researchers

  • Prioritize computational modeling (DFT, docking) to predict reactivity and bioactivity.
  • Validate spectral data with crystallography to resolve ambiguities.
  • Use high-throughput screening for reaction optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.